molecular formula C15H17ClO3 B6324386 (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-17-9

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324386
CAS No.: 735275-17-9
M. Wt: 280.74 g/mol
InChI Key: XINNVJVACLFOKY-PWSUYJOCSA-N
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Description

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique cyclohexane ring structure substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid.

    Reduction: Formation of (1S,3R)-3-[2-(4-chlorophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid.

    Substitution: Formation of (1S,3R)-3-[2-(4-substituted phenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving inflammation or cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of the 4-chlorophenyl group and the carboxylic acid group provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNVJVACLFOKY-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151975
Record name rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-17-9
Record name rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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